N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine

Catalog No.
S3314396
CAS No.
1246298-58-7
M.F
C42H81NO2
M. Wt
632.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine

CAS Number

1246298-58-7

Product Name

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine

IUPAC Name

(Z)-N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracos-15-enamide

Molecular Formula

C42H81NO2

Molecular Weight

632.1 g/mol

InChI

InChI=1S/C42H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,36,38,40-41,44H,4-17,20-35,37,39H2,1-3H3,(H,43,45)/b19-18-,38-36+/t40-,41+/m0/s1

InChI Key

FZEIPTFJIHXKQL-OSHZVMBRSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O

Here are some areas of scientific research where N-nervonyl-sphinganine is being studied:

Sphingolipid metabolism

Researchers are investigating the role of N-nervonyl-sphinganine in the biosynthesis and degradation of sphingolipids within cells. This research helps to understand how sphingolipid levels are maintained and how disruptions in this process can lead to diseases. Source: Sphingolipid metabolism and signaling in disease, Hannun and Obeid, 2008:

Cellular signaling

N-nervonyl-sphinganine, along with other sphingolipids, is involved in various cellular signaling pathways. Researchers are studying how these molecules interact with other cellular components to regulate processes like cell growth, differentiation, and survival. Source: Sphingolipids in cell signaling, Simons and Toomre, 2000:

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is a specialized sphingolipid, specifically categorized as a ceramide. Its structure features a long-chain fatty acid, 15Z-tetracosenoyl, linked to a sphingoid base known as 1-deoxysphing-4-enine. Sphingolipids are vital components of cellular membranes and play significant roles in various biological processes, including cell signaling, growth regulation, differentiation, and apoptosis. The unique configuration of the fatty acid chain contributes to the compound's distinct biophysical properties and biological functions.

  • Oxidation: Hydroxyl groups in the sphingoid base can be oxidized to form ketones or aldehydes.
  • Reduction: Double bonds in the fatty acid chain may be reduced to yield saturated compounds.
  • Substitution: The amide bond can undergo hydrolysis under acidic or basic conditions, releasing the fatty acid and sphingoid base.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
  • Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under high pressure.
  • Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products Formed

  • Oxidation: Formation of ketones or aldehydes.
  • Reduction: Generation of saturated fatty acid chains.
  • Substitution: Liberation of the fatty acid and sphingoid base.

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine exerts its biological effects primarily through its incorporation into cellular membranes. This integration influences membrane fluidity and modulates various signaling pathways. The compound interacts with key molecular targets, such as protein kinases and phosphatases, which are crucial for regulating cell growth, differentiation, and apoptosis. Notably, it is involved in the sphingomyelinase and ceramide signaling pathways, which are essential for cellular communication and response mechanisms.

The synthesis of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine typically involves the acylation of a sphingoid base with a long-chain fatty acid. The process often employs coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the fatty acid and the sphingoid base. This reaction is generally conducted in organic solvents such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up while optimizing conditions for higher yields and purity. Techniques such as column chromatography and crystallization are commonly used for purification purposes.

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine has several applications in research and industry:

  • Cell Biology Research: Used to study membrane dynamics and cell signaling pathways.
  • Pharmaceutical Development: Investigated for potential therapeutic roles in diseases linked to sphingolipid metabolism.
  • Biotechnology: Employed in developing lipid-based drug delivery systems due to its biocompatibility.

Research on N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine has focused on its interactions with various proteins involved in cellular signaling. Studies indicate that this compound can modulate the activity of specific kinases and phosphatases, thereby influencing critical cellular processes such as apoptosis and cell proliferation. These interactions highlight its potential role as a bioactive lipid in therapeutic applications.

Similar Compounds

  • N-(15Z-tetracosenoylsphinganine): A dihydroceramide similar in structure but lacking the double bond in the sphingoid base.
  • N-(15Z-tetracosenoylsphingosine): A ceramide with an analogous fatty acid chain but differing in its sphingoid base structure.

Uniqueness

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is distinguished by its specific combination of a long-chain fatty acid with a sphingoid base that contains a double bond. This unique structural feature confers distinct biophysical properties and biological activities that set it apart from other similar compounds, making it valuable for both research purposes and potential industrial applications.

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) Mutational Links

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is directly linked to HSAN1, a rare autosomal-dominant neuropathy caused by mutations in the serine-palmitoyltransferase (SPT) subunits SPTLC1 or SPTLC2. These mutations alter SPT’s substrate specificity, favoring the condensation of alanine or glycine with palmitoyl-CoA over serine, thereby producing 1-deoxysphinganine (1-deoxySA) and its acylated derivatives, including N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine [4] [6]. The C24:1 acyl chain in this compound enhances its lipophilicity, promoting integration into lipid rafts and disrupting membrane fluidity in sensory neurons [1] [7].

HSAN1-associated SPTLC1 mutations (e.g., C133W, V144D) increase the catalytic efficiency of alanine utilization by 20–30%, leading to a 5- to 10-fold elevation in plasma 1-deoxySL levels [5] [6]. Transgenic mouse models expressing mutant SPTLC1 exhibit preferential accumulation of C24:1 1-deoxyceramide in dorsal root ganglia, correlating with progressive axonal loss and thermal hypoalgesia [6] [7]. Notably, the nervonoyl (24:1) acyl chain may exacerbate toxicity by facilitating mitochondrial localization, as demonstrated by alkyne-tagged 1-deoxySA analogs [7].

Diabetic Peripheral Neuropathy Associated with Plasma Elevation

Elevated plasma levels of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine are observed in type 2 diabetes mellitus (T2DM) patients, where hyperglycemia and dyslipidemia drive aberrant SPT activity. In diabetic rats, plasma 1-deoxySL concentrations increase 3-fold, with C24:1 species constituting 40% of the total 1-deoxySL pool [5]. This elevation correlates with mechanical allodynia and reduced nerve conduction velocity (NCV), hallmarks of diabetic peripheral neuropathy (DPN) [5] [6].

The compound’s neurotoxicity arises from its resistance to degradation by sphingosine-1-phosphate lyase, enabling sustained activation of pro-apoptotic pathways. In vitro, N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine induces insulin receptor substrate 53 (IRS53) phosphorylation, impairing insulin signaling in sensory neurons [6]. Clinical studies demonstrate that oral L-serine supplementation reduces plasma 1-deoxySLs by 60% in T2DM patients, concomitantly improving NCV by 15% [5]. These findings position C24:1 1-deoxyceramide as both a biomarker and a therapeutic target for DPN.

Mitochondrial Disorder-Induced Serine Deficiency Pathways

Serine deficiency, as seen in mitochondrial disorders like 3-phosphoglycerate dehydrogenase (PHGDH) deficiency, exacerbates 1-deoxySL synthesis. Under serine-limiting conditions, SPT shifts toward alanine, producing N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine at rates exceeding 50 pmol/mg protein/hour in neuronal cells [4] [8]. This compound preferentially localizes to mitochondrial membranes, where it inhibits complex III activity and reduces ATP synthesis by 40% [7] [8].

Mitochondrial cristae remodeling induced by C24:1 1-deoxyceramide precedes axonal degeneration in primary sensory neurons. Ultrastructural analyses reveal swollen mitochondria with fragmented cristae within 6 hours of exposure, accompanied by a 2.5-fold increase in reactive oxygen species (ROS) [7]. The nervonoyl acyl chain’s double bond (15Z) may enhance membrane peroxidation, further compromising mitochondrial integrity. Pharmacological inhibition of ceramide synthase (e.g., fumonisin B1) blocks mitochondrial uptake of 1-deoxySA, rescuing ATP production and neurite outgrowth [7].

Axon Degeneration Mechanisms in Peripheral Nervous System

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine disrupts axonal cytoskeletal architecture through N-methyl-D-aspartate receptor (NMDAR)-dependent mechanisms. In aged dorsal root ganglion neurons, this compound reduces GluN2B subunit expression by 70%, impairing calcium influx and destabilizing microtubule-associated proteins [6] [7]. Patch-clamp recordings show irreversible depolarization of membrane potential (−45 mV to −20 mV) within 30 minutes of treatment, concomitant with Rac1 inactivation and ezrin mislocalization [6].

The C24:1 acyl chain facilitates deeper penetration into axonal membranes, where it sequesters cholesterol and disrupts lipid raft signaling. This leads to caspase-3 activation and cleavage of the neuroprotective protein p35 into pro-apoptotic p25, triggering Wallerian-like degeneration [6] [7]. In vivo, intraperitoneal administration of C24:1 1-deoxyceramide in mice induces a 50% reduction in intraepidermal nerve fiber density within 14 days, replicating the dying-back neuropathy seen in HSAN1 and DPN [5] [7].

Autophagosome-Lysosome System Dysregulation

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine induces severe disruption of the autophagosome-lysosome fusion system through multiple mechanistic pathways [4]. The compound triggers accumulation of autophagosomes and lysosomes, indicating increased autophagic flux accompanied by impaired clearance mechanisms [4]. This dysregulation manifests as enhanced autophagosome formation coupled with defective autophagosome-lysosome fusion, resulting in toxic substrate accumulation within cellular compartments [5].

The molecular basis of this dysfunction involves interference with SNARE protein-mediated membrane fusion processes [6]. STX17-SNAP29-VAMP8 complex formation becomes compromised in the presence of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine, preventing the essential membrane fusion events required for autophagosome maturation [6]. ATG14 protein, which normally facilitates autophagic SNARE protein complex assembly and promotes autophagosome-lysosome fusion, exhibits reduced functional capacity under conditions of deoxysphingolipid exposure [6].

Research demonstrates that deoxysphingolipids cause prefusion clustering of multiple lysosomes around individual autophagosomes, mediated by vesicle-associated membrane protein 8 dysfunction [7]. This clustering represents an attempt to compensate for reduced fusion efficiency but ultimately results in lysosomal membrane permeabilization and loss of acidic compartmentalization [8]. The dysfunction extends to lysosomal enzyme activity, with cathepsin D and vacuolar ATPase systems showing decreased functionality following exposure to N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine [8].

MechanismProcess AffectedKey Proteins InvolvedCellular OutcomeReference
Autophagosome accumulationAutophagosome formation and maturationLC3, SQSTM1/p62Impaired cargo degradation [4]
Lysosome clusteringPre-fusion assemblyVAMP8, Rab7Reduced fusion efficiency [7]
SNARE protein dysfunctionMembrane fusion machinerySTX17, SNAP29, VAMP8Blocked membrane fusion [6]
Autophagic flux blockadeAutophagosome-lysosome fusionATG14, SNARE complexToxic substrate accumulation [5]
Lysosomal membrane permeabilizationLysosomal membrane integrityCathepsin D, V-ATPaseLysosomal dysfunction [8]
pH dysregulationLysosomal acidificationV-ATPase, Lysosomal enzymesCompromised enzymatic activity [8]

Mitochondrial Membrane Permeabilization and Swelling

Mitochondrial dysfunction represents a primary mechanism through which N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine exerts cellular toxicity [9] [1]. The compound demonstrates preferential localization to mitochondria, where it induces catastrophic membrane permeabilization and structural alterations [9]. Mitochondrial fragmentation occurs as an early characteristic response, manifesting as swollen, spherical organelles with disrupted cristae architecture [9].

The mechanistic basis involves formation of the mitochondrial permeability transition pore through BAX-dependent pathways [1]. N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine triggers calcium overload within mitochondrial matrices, exceeding the buffering capacity and leading to permeability transition pore opening [10] [1]. This process results in mitochondrial membrane potential dissipation, typically falling below the critical threshold of negative 140 millivolts required for maintaining bioenergetic function [11] [12].

Research utilizing mouse embryonic fibroblasts demonstrates that exogenous application of the compound leads to profound mitochondrial swelling within primary sensory neurons [9]. The swelling phenomenon accompanies enhanced reactive oxygen species production and ATP synthase dysfunction, with the enzyme complex reversing its normal function to hydrolyze ATP rather than synthesize it [11] [13]. Cytochrome c release from the intermembrane space occurs consequent to outer membrane permeabilization, initiating apoptotic cascades [11].

Studies employing alkyne analogs of the compound confirm mitochondrial enrichment and demonstrate that ceramide synthase activity is required for the toxic effects [9]. Inhibition of ceramide synthase activity rescues cells from mitochondrial toxicity, indicating that N-acylated metabolites rather than the parent compound mediate the mitochondrial dysfunction [9].

ParameterNormal StateToxicity-Induced StateFunctional ConsequenceReference
Calcium overload thresholdRegulated Ca2+ uptakeExcessive Ca2+ accumulationCalcium-induced toxicity [10] [9]
Membrane potential lossMaintained (-150 to -180 mV)Depolarization (<-140 mV)Bioenergetic failure [11] [12]
Permeability transition pore openingClosed under physiological conditionsmPTP formation and openingMitochondrial dysfunction [1]
Mitochondrial swellingNormal cristae structureMatrix expansion and swellingStructural damage [9]
Reactive oxygen species productionControlled ROS levelsEnhanced ROS generationOxidative stress [13]
ATP synthesis dysfunctionEfficient ATP productionATP synthase reversalEnergy depletion [11]
Cytochrome c releaseRetained in intermembrane spaceReleased to cytosolApoptosis initiation [11]
Mitochondrial fragmentationBalanced fission/fusionExcessive fragmentationMitochondrial network disruption [9]

Endoplasmic Reticulum Stress Activation Pathways

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine activates comprehensive endoplasmic reticulum stress responses through the three canonical branches of the unfolded protein response [14] [15]. The compound triggers PERK kinase activation, leading to eIF2α phosphorylation and consequent translation attenuation as an initial protective mechanism [14] [15]. However, sustained exposure overwhelms these adaptive responses and shifts signaling toward pro-apoptotic pathways [15].

IRE1α endonuclease activation occurs simultaneously, mediating XBP1 mRNA splicing and upregulating endoplasmic reticulum chaperone proteins [14] [15]. The IRE1α pathway demonstrates complex regulation, with ATF6-dependent feedback mechanisms normally providing an off-switch for prolonged activation [16]. However, in the presence of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine, this regulatory mechanism becomes dysfunctional, leading to persistent IRE1α signaling [16].

ATF6 transcription factor activation represents the third major response pathway, promoting endoplasmic reticulum biogenesis and homeostatic restoration under normal circumstances [14] [15]. The compound disrupts this homeostatic function, preventing successful resolution of endoplasmic reticulum stress and promoting transition to terminal unfolded protein response signaling [17].

CHOP/GADD153 represents a critical convergence point where all three unfolded protein response branches contribute to pro-apoptotic gene transcription [18] [15]. PERK-eIF2α-ATF4 signaling provides the essential pathway for CHOP protein expression, while IRE1α and ATF6 contribute through transcriptional mechanisms [18]. The compound enhances CHOP activation through post-translational phosphorylation by p38 MAPK, increasing its pro-apoptotic activity [18].

c-Jun N-terminal kinase signaling activation occurs through IRE1α-TRAF2-ASK1 pathway recruitment [18]. This signaling cascade targets BCL2 family proteins, promoting BAX and BAK activation and facilitating mitochondrial outer membrane permeabilization [18]. The interconnection between endoplasmic reticulum stress and mitochondrial dysfunction demonstrates the integrated nature of cellular toxicity mechanisms [18].

UPR BranchPrimary SensorDownstream TargetCellular ResponseSurvival vs DeathReference
PERK PathwayPERK kinaseeIF2α phosphorylationTranslation attenuationInitially protective [14] [15]
IRE1α PathwayIRE1α endonucleaseXBP1 mRNA splicingER chaperone upregulationAdaptive response [14] [15]
ATF6 PathwayATF6 transcription factorATF6 cleavage and activationER biogenesis enhancementHomeostatic restoration [14] [15]
CHOP ActivationCHOP/GADD153Pro-apoptotic gene transcriptionApoptosis inductionPro-apoptotic [18] [15]
JNK Signalingc-Jun N-terminal kinaseAP-1 transcription factorStress response activationContext-dependent [18]
Caspase-4 ActivationCaspase-4Inflammatory responseInflammatory signalingPro-inflammatory [19]

NMDA Receptor-Mediated Excitotoxicity in Neuronal Models

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine demonstrates profound neurotoxic effects through mechanisms involving NMDA receptor-mediated excitotoxicity pathways [20] [21]. The compound exacerbates glutamate-induced neuronal damage by interfering with calcium homeostasis and enhancing excitotoxic cascades [20] [22]. Primary sensory neurons exhibit particular vulnerability, with dorsal root ganglion cells showing characteristic excitotoxic responses following exposure [9].

The excitotoxic mechanism involves excessive glutamate accumulation leading to chronic NMDA receptor overactivation [20] [21]. Under normal physiological conditions, NMDA receptors mediate controlled calcium entry for synaptic plasticity and memory formation [20]. However, in the presence of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine, sustained receptor activation occurs, resulting in massive calcium influx exceeding 500 nanomolar cytosolic concentrations [20] [22].

Mitochondrial calcium uptake becomes overwhelmed under these conditions, leading to calcium overload that triggers mitochondrial permeability transition pore formation [22] [23]. The threshold for mitochondrial dysfunction is exceeded when calcium accumulation surpasses the organelle's buffering capacity, resulting in delayed calcium deregulation that becomes irreversible after 2-4 hours of sustained elevation [23].

Reactive oxygen species generation accompanies the excitotoxic process, with NADPH oxidase serving as a primary source following NMDA receptor activation [24] [22]. The antioxidant capacity becomes exceeded, leading to oxidative damage that compounds the calcium-mediated toxicity [24] [22]. Calpain activation occurs as a downstream consequence of sustained calcium elevation, promoting protein degradation and cellular dysfunction [21].

Research demonstrates that both synaptic and extrasynaptic NMDA receptor populations contribute to the excitotoxic response [25]. The degree of toxicity depends on both the magnitude and duration of receptor coactivation, with neither synaptic nor extrasynaptic receptors alone producing measurable cell death [25]. PSD-95 protein interactions modulate the excitotoxic responses by influencing the coupling between NMDA receptors and downstream signaling pathways [26] [22].

Excitotoxicity ComponentPhysiological FunctionPathological StateThreshold for ToxicityCellular LocationReference
Glutamate accumulationSynaptic transmissionExcessive glutamate release>10-fold normal levelsSynaptic cleft [20] [21]
NMDA receptor activationMemory and learningChronic receptor overactivationSustained activation >minutesPostsynaptic membrane [20] [24]
Calcium influxSynaptic plasticityMassive Ca2+ entry>500 nM cytosolic Ca2+Cytoplasm [20] [22]
Mitochondrial calcium uptakeEnergy metabolismMitochondrial Ca2+ overload>threshold for mPTP openingMitochondrial matrix [22] [23]
ROS generationCellular signalingOxidative stress inductionAntioxidant capacity exceededMultiple compartments [24] [22]
Delayed calcium deregulationCalcium homeostasisLoss of calcium controlIrreversible after 2-4 hoursCytoplasm/organelles [23]
Calpain activationProtein processingProtein degradationSustained elevationCytoplasm [21]
Neuronal death pathwayNeuronal survivalApoptotic/necrotic deathPoint of no returnWhole cell [20] [24]

XLogP3

17.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

631.62673083 g/mol

Monoisotopic Mass

631.62673083 g/mol

Heavy Atom Count

45

Wikipedia

(Z)-N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracos-15-enamide

Use Classification

Lipids -> Sphingolipids [SP] -> Other Sphingolipids [SP00]

Dates

Last modified: 08-19-2023

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